

Unraveling the Intricacies of Titanium Disulfide: A Layered Structure Deep Dive

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A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the fundamental structure of Titanium Disulfide (TiS2), a transition metal dichalcogenide with significant potential in diverse scientific and therapeutic applications.

Introduction to the Layered Architecture of TiS2

Titanium Disulfide (TiS2) is an inorganic compound that crystallizes in a distinct layered structure, a defining characteristic that governs its unique electronic and physical properties.[1] [2] This structure belongs to the hexagonal crystal system, specifically the P-3m1 space group, and is analogous to the cadmium iodide (Cdl2) structure type.[1][2] The fundamental building block of TiS2 consists of a single layer of titanium atoms hexagonally packed and sandwiched between two layers of sulfur atoms.[3][4] Within these individual layers, strong covalent bonds exist between the titanium and sulfur atoms, forming a tightly bound S-Ti-S "sandwich".[1][5] In contrast, the interactions between adjacent S-Ti-S layers are significantly weaker, dominated by van der Waals forces.[1][3][5] This pronounced anisotropy in bonding is the primary reason for the material's layered nature and its ability to undergo intercalation, the insertion of foreign atoms or molecules between its layers.[1][2]

The coordination geometry within the layers is also a critical aspect of its structure. Each titanium atom is octahedrally coordinated to six neighboring sulfur atoms, while each sulfur atom is pyramidally coordinated to three titanium atoms.[1] This specific arrangement gives rise to the overall hexagonal symmetry of the crystal lattice.



Quantitative Structural Parameters of TiS2

The precise dimensions of the TiS2 crystal lattice and the bonding within it are crucial for understanding its behavior and for computational modeling. The following table summarizes key quantitative data gathered from various experimental and computational studies.

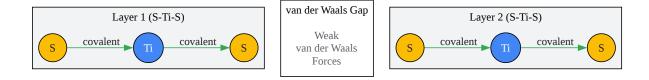
Parameter	Value	Notes
Lattice Parameters		
a	3.407 Å - 3.417 Å	The 'a' and 'b' lattice constants in the hexagonal system are equal.[1][2][6]
С	5.695 Å - 6.419 Å	The 'c' lattice constant represents the thickness of two S-Ti-S layers and the van der Waals gap.[1][6]
Bonding		
Ti-S Bond Length	2.423 Å - 2.43 Å	The distance between adjacent titanium and sulfur atoms within a layer.[1][6]
Interlayer Spacing		
van der Waals Gap	~3 Å	The approximate distance between adjacent sulfur layers of neighboring S-Ti-S sandwiches. This can be inferred from the 'c' lattice parameter and the thickness of a single S-Ti-S layer.

Note: The reported values can vary slightly depending on the synthesis method and the presence of defects or intercalation.

Visualizing the Layered Structure of TiS2



To better comprehend the arrangement of atoms in the TiS2 lattice, a graphical representation is invaluable. The following diagram, generated using the DOT language, illustrates the layered structure, highlighting the coordination environment and the distinction between intra-layer and inter-layer interactions.



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A simplified representation of the layered structure of TiS2.

Experimental Protocols for Structural Characterization

The elucidation of the layered structure of TiS2 relies on a suite of advanced characterization techniques. Below are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of TiS2.

Methodology:

- Sample Preparation: A fine powder of the synthesized TiS2 material is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a zero-background sample holder, such as a silicon wafer, to minimize background noise in the diffraction pattern.
- Instrumentation: A powder X-ray diffractometer equipped with a Cu K α radiation source (λ = 1.5406 Å) is commonly used.
- Data Collection:



- \circ The sample is scanned over a 20 range, typically from 10° to 80°, to capture all significant diffraction peaks.
- A step size of 0.02° and a dwell time of 1-2 seconds per step are common parameters to ensure good resolution and signal-to-noise ratio.

Data Analysis:

- The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks.
- The experimental pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the hexagonal P-3m1 phase of TiS2.
- Lattice parameters (a and c) are calculated from the positions of the diffraction peaks
 using Bragg's Law and the appropriate crystallographic equations for a hexagonal system.
 For instance, the (001) peak is particularly sensitive to the interlayer spacing.[7]

Transmission Electron Microscopy (TEM)

Objective: To directly visualize the layered structure, measure interlayer spacing, and identify structural defects.

Methodology:

Sample Preparation:

- For imaging the layered structure, a process of exfoliation is often employed. This can be achieved by mechanical exfoliation (e.g., using scotch tape) or liquid-phase exfoliation, where the TiS2 powder is sonicated in a suitable solvent to produce thin nanosheets.
- The exfoliated TiS2 nanosheets are then deposited onto a TEM grid (e.g., a carbon-coated copper grid).
- Instrumentation: A high-resolution transmission electron microscope (HRTEM) operating at an accelerating voltage of 200-300 kV is required to achieve atomic resolution.



• Imaging:

- Bright-field TEM imaging is used to obtain an overview of the morphology of the TiS2 nanosheets.
- Selected Area Electron Diffraction (SAED) is performed to confirm the crystalline nature and determine the crystallographic orientation of the nanosheets. The resulting diffraction pattern will show a hexagonal arrangement of spots for the P-3m1 structure.
- HRTEM imaging is used to visualize the atomic planes. By focusing on the edge of a nanosheet, the stacking of the S-Ti-S layers can be directly observed, and the interlayer spacing (the van der Waals gap) can be accurately measured.
- Data Analysis: The distances between the lattice fringes in the HRTEM images are
 measured using image analysis software. These distances correspond to the d-spacings of
 the crystallographic planes and can be used to further confirm the crystal structure and
 measure the interlayer distance.

Synthesis of TiS2: Impact on Layered Structure

The method of synthesis can have a significant impact on the crystallinity, stoichiometry, and morphology of TiS2, which in turn influences its layered characteristics.

Chemical Vapor Transport (CVT)

This is a widely used method for growing high-quality single crystals of TiS2. In a sealed and evacuated quartz ampoule, titanium and sulfur are heated at different temperatures. A transport agent, such as iodine, is used to facilitate the transport of the reactants in the vapor phase to a cooler zone where they react and deposit as single crystals. This method typically yields highly crystalline TiS2 with well-defined layered structures.

Hydrothermal Synthesis

In this method, titanium and sulfur precursors are reacted in an aqueous solution at elevated temperature and pressure in a sealed autoclave.[8] This technique can produce nanostructured TiS2, such as nanoparticles and nanosheets.[8] The resulting material may have a higher density of defects and a smaller crystal size compared to CVT-grown crystals.



Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that allows for precise control over the thickness and composition of the TiS2 film at the atomic level.[9] It involves the sequential and self-limiting surface reactions of precursor gases. This method is particularly useful for fabricating thin-film devices where a uniform and conformal coating of TiS2 is required.[9] The layered structure is grown one atomic layer at a time, offering a high degree of control.

Conclusion

The layered structure of Titanium Disulfide is the cornerstone of its remarkable properties and potential applications. A thorough understanding of its crystallographic parameters, the nature of its chemical bonds, and the influence of synthesis methods is paramount for researchers and scientists. The combination of advanced characterization techniques and controlled synthesis provides the necessary tools to further explore and exploit the unique attributes of this fascinating material. The detailed protocols and data presented in this guide serve as a foundational resource for professionals engaged in the study and application of TiS2.

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